13-Leu-motilin

Description

Properties

IUPAC Name |

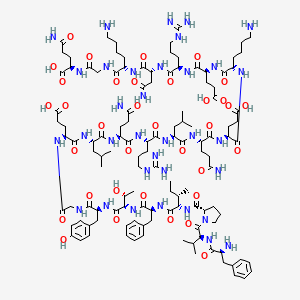

(2R)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C121H190N34O35/c1-10-65(8)98(153-115(185)87-32-23-53-155(87)118(188)97(64(6)7)152-100(170)71(124)56-67-24-13-11-14-25-67)116(186)151-85(57-68-26-15-12-16-27-68)114(184)154-99(66(9)156)117(187)150-84(58-69-33-35-70(157)36-34-69)102(172)136-60-92(162)137-76(40-46-94(164)165)106(176)148-83(55-63(4)5)112(182)145-77(37-43-88(125)158)107(177)141-74(30-21-51-133-120(129)130)104(174)147-82(54-62(2)3)111(181)146-78(38-44-89(126)159)108(178)144-80(42-48-96(168)169)109(179)140-73(29-18-20-50-123)103(173)143-79(41-47-95(166)167)110(180)142-75(31-22-52-134-121(131)132)105(175)149-86(59-91(128)161)113(183)139-72(28-17-19-49-122)101(171)135-61-93(163)138-81(119(189)190)39-45-90(127)160/h11-16,24-27,33-36,62-66,71-87,97-99,156-157H,10,17-23,28-32,37-61,122-124H2,1-9H3,(H2,125,158)(H2,126,159)(H2,127,160)(H2,128,161)(H,135,171)(H,136,172)(H,137,162)(H,138,163)(H,139,183)(H,140,179)(H,141,177)(H,142,180)(H,143,173)(H,144,178)(H,145,182)(H,146,181)(H,147,174)(H,148,176)(H,149,175)(H,150,187)(H,151,186)(H,152,170)(H,153,185)(H,154,184)(H,164,165)(H,166,167)(H,168,169)(H,189,190)(H4,129,130,133)(H4,131,132,134)/t65-,66+,71-,72-,73-,74-,75+,76-,77-,78-,79-,80-,81+,82-,83-,84-,85-,86+,87-,97-,98-,99-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOZQXMKARUPQI-DFIBRNPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C121H190N34O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208221 | |

| Record name | 13-Leu-motilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2681.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59530-69-7 | |

| Record name | 13-Leu-motilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059530697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Leu-motilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis and Purification of 13-Leu-motilin

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive, in-depth protocol for the synthesis and purification of 13-Leu-motilin, a significant analog of the gastrointestinal hormone motilin. Authored from the perspective of a Senior Application Scientist, this document blends technical precision with practical insights, ensuring a robust and reproducible methodology.

Foundational Principles: Motilin and its 13-Leu Analog

Motilin is a 22-amino acid polypeptide hormone that plays a pivotal role in regulating gastrointestinal motility.[1] It is primarily responsible for initiating the migrating motor complex (MMC), often referred to as the "housekeeper" of the gut. The native sequence of human and porcine motilin is Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Met-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln.[1][2]

The 13-Leu-motilin analog, with the sequence Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Leu -Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln, substitutes the methionine at position 13 with leucine. This strategic substitution is designed to enhance the peptide's stability by mitigating the risk of oxidation at the methionine residue, a common challenge in peptide drug development, while preserving its biological activity.[3]

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of 13-Leu-motilin is most efficiently achieved through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[3] This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

SPPS Workflow Overview

Sources

Introduction: The Motilin System and the Rationale for Synthetic Analogues

An In-Depth Technical Guide to the Biological Activity of Synthetic [Leu¹³]Motilin

The gastrointestinal (GI) tract operates under a complex network of hormonal and neural controls. Among these, the 22-amino acid peptide hormone motilin plays a pivotal role, particularly in regulating interdigestive motility.[1] Secreted cyclically by enteroendocrine cells (Mo cells) in the upper small intestine during the fasted state, motilin is the primary initiator of the migrating motor complex (MMC).[1][2][3] The MMC is a series of powerful, propagating contractions that serves as a "housekeeping" wave, clearing undigested debris and preventing bacterial overgrowth in the small intestine.[1][4] Beyond this canonical function, motilin also influences lower esophageal sphincter (LES) pressure, gastric emptying, pepsin secretion, and even hunger signaling.[5][6][7]

Given its potent prokinetic effects, the motilin system presents a compelling target for therapeutic intervention in motility disorders like gastroparesis and functional dyspepsia. However, native motilin's short plasma half-life and peptidic nature limit its clinical utility. This has driven the development of motilin receptor agonists, including synthetic peptide analogues.

This guide focuses on a key synthetic analogue: [Leu¹³]Motilin , where the methionine at position 13 is replaced by leucine. This substitution was historically explored alongside others, like the norleucine substitution ([Nle¹³]Motilin), to create a more stable and potent molecule for research and potential therapeutic use. We will dissect the biological activity of this synthetic peptide, from receptor interaction to its systemic physiological consequences, providing the technical insights required for its evaluation in a research and drug development context.

Molecular Profile and Receptor Interaction

Structure-Activity Relationship (SAR)

The biological activity of motilin is intrinsically linked to its primary and secondary structure. Mammalian motilin is a 22-amino acid peptide, and structure-function studies have revealed three critical domains[2][8]:

-

N-Terminal Domain (residues 1-7): This region is the minimum essential structure for receptor binding and eliciting a biological response.

-

Transit Region (residues 8-9): Acts as a hinge or connector.

-

C-Terminal Domain (residues 10-22): Forms an α-helix that stabilizes the peptide and enhances the binding affinity of the N-terminal to the receptor, while also protecting against enzymatic degradation in vivo.[2][4][8]

The substitution at position 13 with leucine ([Leu¹³]Motilin) or norleucine ([Nle¹³]Motilin) is a critical modification designed to prevent oxidation of the native methionine, thereby increasing the peptide's chemical stability without compromising its biological activity.[9] These analogues are considered structurally and biologically representative of the native hormone for experimental purposes.

The Motilin Receptor (MTLR or GPR38)

[Leu¹³]Motilin exerts its effects by binding to the motilin receptor (MTLR), a G-protein coupled receptor (GPCR).[1]

-

Structure: The human MTLR consists of 412 amino acids forming seven transmembrane domains.[4]

-

Location and Subtypes: MTLR is densely expressed in the gastrointestinal tract, primarily on smooth muscle cells and enteric neurons.[2][4] Functionally distinct receptor subtypes have been proposed: an "m-receptor" on smooth muscle mediating direct contraction and an "n-receptor" on enteric nerves mediating neurally-driven effects.[4]

Mechanism of Action: Signaling Pathways

Upon binding of [Leu¹³]Motilin, the MTLR initiates a complex signaling cascade that translates receptor activation into a physiological response. The primary mechanism involves Gq/11 protein coupling, leading to the activation of Phospholipase C (PLC).[1] This pathway culminates in smooth muscle contraction.

However, the full picture is more nuanced, involving both direct muscular (myogenic) and indirect neural (neurogenic) pathways. The specific pathway activated can be dose-dependent.[2]

-

Direct Myogenic Pathway: At higher concentrations, [Leu¹³]Motilin can directly stimulate smooth muscle cells via the PLC pathway, leading to an increase in intracellular calcium and subsequent contraction.

-

Indirect Neurogenic Pathway: At lower, more physiological concentrations, the prokinetic effects are often mediated indirectly through the enteric nervous system (ENS). [Leu¹³]Motilin stimulates the release of other neurotransmitters, notably Acetylcholine (ACh) from cholinergic neurons and Serotonin (5-HT) from enterochromaffin cells or serotonergic neurons.[2][8] ACh then acts on muscarinic receptors on smooth muscle cells to induce contraction.[2] This neurogenic action is critical for the coordinated, propagating nature of the MMC.

The following diagram illustrates the dual signaling mechanism of [Leu¹³]Motilin.

Caption: Dual signaling pathways of [Leu¹³]Motilin in the GI tract.

In Vitro and Ex Vivo Biological Activity

The biological potency of [Leu¹³]Motilin is rigorously characterized using isolated tissue preparations, which allow for the study of its direct effects on contractility, divorced from systemic influences.

Smooth Muscle Contraction Assays

In vitro studies consistently demonstrate that [Leu¹³]Motilin and its counterpart, [Nle¹³]Motilin, induce contractions in smooth muscle strips from various regions of the GI tract. The rabbit duodenum is a particularly sensitive and commonly used model.[8] Studies in rabbits have shown that [Leu¹³]Motilin (KW-5139) produces potent motor-stimulating actions in the gastric antrum and ileum.[10]

Table 1: Summary of In Vitro Contractile Activity

| Preparation | Species | Observed Effect | Key Findings | Reference |

| Duodenal Strips | Rabbit | Dose-dependent contraction | Action mediated by acetylcholine release from enteric neurons. | [3][8] |

| Gastric Antrum | Rabbit | Motor stimulation | Potent contractile activity demonstrated. | [10] |

| Ileum | Rabbit | Motor stimulation | Confirms activity in the small intestine. | [10] |

| Descending Colon | Rabbit | Motor stimulation | Suggests broader prokinetic effects beyond the upper GI tract. | [10] |

Experimental Protocol: Organ Bath Assay for Contractile Response

This protocol outlines a standard methodology for assessing the contractile effect of [Leu¹³]Motilin on isolated intestinal tissue.

-

Tissue Preparation:

-

Humanely euthanize a New Zealand White rabbit according to institutional guidelines.

-

Excise a 5-10 cm segment of the proximal duodenum.

-

Immediately place the segment in ice-cold, oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution.

-

Carefully remove the mucosa and cut the muscular layer into longitudinal strips (approx. 2 mm wide x 10 mm long).

-

-

Mounting and Equilibration:

-

Suspend each muscle strip in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply an initial resting tension of 1.0 g and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15 minutes.

-

-

Experimental Procedure:

-

Following equilibration, elicit a reference contraction with a high concentration of KCl (e.g., 60 mM) to confirm tissue viability. Wash out and return to baseline.

-

Construct a cumulative concentration-response curve for [Leu¹³]Motilin. Start with a low concentration (e.g., 10⁻¹⁰ M) and increase in a stepwise manner (e.g., half-log increments) once the response to the previous concentration has plateaued.

-

To investigate the mechanism, a parallel experiment can be run where tissues are pre-incubated with antagonists like atropine (muscarinic blocker) or ondansetron (5-HT₃ blocker) before adding [Leu¹³]Motilin.[2]

-

-

Data Analysis:

-

Record the contractile force (in grams or millinewtons).

-

Normalize the response to [Leu¹³]Motilin as a percentage of the maximum contraction induced by KCl.

-

Plot the normalized response against the log concentration of [Leu¹³]Motilin to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

-

In Vivo Physiological Effects

In vivo studies are essential to understand the integrated physiological effects of [Leu¹³]Motilin, including its influence on coordinated motor patterns and secretions.

Effects on Gastric Motility and Emptying

The primary and most studied in vivo effect of synthetic motilin analogues is the stimulation of gastric motility. In dogs, [Nle¹³]Motilin induces a dose-dependent increase in gastric acid and pepsin output.[11] More importantly, it stimulates powerful antral and duodenal motor activity, mimicking Phase III of the MMC.[9] This action is crucial for its potential application in accelerating gastric emptying in conditions like gastroparesis.

Effects on Lower Esophageal Sphincter (LES) Pressure

Studies in humans have shown that intravenous administration of [Nle¹³]Motilin causes a significant, dose-dependent increase in LES pressure (LESP).[12] This effect is rapid, with peak pressures achieved within 1-2 minutes of a bolus injection.[12] The ability to increase LESP is clinically relevant for conditions like gastroesophageal reflux disease (GERD), where a hypotensive sphincter is a key pathophysiological factor.

Table 2: In Vivo Dose-Dependent Increase in Human LES Pressure by [Nle¹³]Motilin

| Dose (i.v. pulse) | Maximum LESP Increase (vs. Basal) | Significance |

| Graded Doses | Up to ~160% | p < 0.01 |

| Data synthesized from Meulemans et al.[12] |

Importantly, the stimulating effect on LESP can be suppressed by the cholinergic antagonist atropine, confirming the involvement of a cholinergic neural pathway in this response.[12]

Other Systemic Effects

-

Jejunal Water and Ion Transport: In humans, motilin infusion has been shown to reduce the absorption of water and electrolytes in the jejunum, and in some conditions, enhance secretion.[13] This suggests that motilin agonists could influence fluid balance in the small intestine.

-

Cardiovascular Effects: Some studies in dogs have noted a transient hypotensive effect of [Leu¹³]Motilin.[14] However, this action appears to be independent of the motilin receptor, as it was not blocked by a specific motilin antagonist.[14] This highlights the importance of screening for off-target effects during drug development.

Experimental Workflow: Preclinical Evaluation of a Motilin Agonist

The development path for a synthetic motilin analogue like [Leu¹³]Motilin follows a logical progression from in vitro characterization to in vivo efficacy models.

Caption: A typical preclinical evaluation workflow for motilin agonists.

Conclusion and Future Directions

Synthetic [Leu¹³]Motilin is a potent and stable motilin receptor agonist that effectively mimics the biological activities of the endogenous hormone. Its ability to stimulate robust, coordinated gastrointestinal contractions, particularly in the stomach and duodenum, and to increase lower esophageal sphincter pressure, underscores its value as a research tool and a template for prokinetic drug design.

The dual mechanism of action—involving both direct stimulation of smooth muscle and indirect, neurally-mediated pathways—is a critical aspect of its function. Understanding this duality is paramount for drug development, as biased agonists that preferentially target one pathway could offer improved therapeutic profiles. For researchers and drug developers, the key challenges remain optimizing oral bioavailability, ensuring receptor selectivity to avoid off-target effects, and mitigating the potential for tachyphylaxis (receptor desensitization) that has been observed with some motilin agonists like erythromycin.[4] Continued investigation into the nuanced pharmacology of synthetic analogues like [Leu¹³]Motilin will be essential for unlocking the full therapeutic potential of the motilin system.

References

-

Jain, S., & P. S. R. (2022). Physiology, Motilin. StatPearls. [Link]

-

Asakawa, A., & Inui, A. (2023). Physiological functions and potential clinical applications of motilin. Lirias - KU Leuven. [Link]

-

Ormesher, C. T., & Miller, L. J. (1983). Effects of 13-nle-motilin on the electrical and mechanical activity of the isolated perfused canine stomach and duodenum. PubMed. [Link]

-

Meulemans, A., Helsen, L., & Schuurkes, J. A. (1989). Intravenous 13-Nle-motilin increases the human lower esophageal sphincter pressure. PubMed. [Link]

-

Cleveland Clinic. (2022). Motilin Hormone: Function and What it Is. Cleveland Clinic. [Link]

-

Konturek, S. J., Krol, R., & Dembinski, A. (1979). Effect of 13-NLE-motilin on gastric secretion, serum gastrin level and mucosal blood flow in dogs. National Institutes of Health. [Link]

-

Kitazawa, T., Ichikawa, S., & Yokoyama, T. (1994). Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit. National Institutes of Health. [Link]

-

Schmid, H. R., Zietlow, S., & Ewe, K. (1983). Effect of 13-norleucin Motilin on Water and Ion Transport in the Human Jejunum. PubMed. [Link]

-

Kitazawa, T., & Kaiya, H. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. National Institutes of Health. [Link]

-

Kitazawa, T., & Kaiya, H. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology. [Link]

-

REPROCELL. (2023). Everything you need to know about the motilin receptor. REPROCELL. [Link]

-

Sanger, G. J., & Holbrook, J. D. (2010). Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists. National Institutes of Health. [Link]

-

Kitazawa, T., & Kaiya, H. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. ResearchGate. [Link]

-

Deloose, E., Verbeure, W., & Depoortere, I. (2016). Motilin: from gastric motility stimulation to hunger signalling. ResearchGate. [Link]

Sources

- 1. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. reprocell.com [reprocell.com]

- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. researchgate.net [researchgate.net]

- 8. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of 13-nle-motilin on the electrical and mechanical activity of the isolated perfused canine stomach and duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of 13-NLE-motilin on gastric secretion, serum gastrin level and mucosal blood flow in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intravenous 13-Nle-motilin increases the human lower esophageal sphincter pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of 13-norleucin motilin on water and ion transport in the human jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Gastrointestinal Mechanism of Action of 13-Leu-Motilin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Motilin and its synthetic analogues, such as 13-Leu-motilin, are pivotal in regulating gastrointestinal (GI) motility, primarily through the initiation of the migrating motor complex (MMC). This guide provides a comprehensive technical overview of the mechanism of action of 13-Leu-motilin within the GI tract. We will dissect the molecular interactions, from receptor binding to intracellular signaling cascades, and delineate the subsequent physiological responses. This document explores the dual-action mechanism—direct myotropic effects on smooth muscle and indirect neurotropic actions via the enteric nervous system—supported by established experimental protocols and key data. The objective is to furnish researchers and drug development professionals with a foundational understanding of 13-Leu-motilin's pharmacology, crucial for leveraging its prokinetic properties in therapeutic applications.

Part 1: Introduction to Motilin and the Prokinetic Analogue 13-Leu-Motilin

The gastrointestinal tract operates under a complex regulatory network of hormones and neural inputs to ensure efficient digestion and nutrient absorption. Among the key regulators is motilin, a 22-amino acid polypeptide hormone secreted by enteroendocrine cells (Mo cells) in the upper small intestine, particularly the duodenum.[1] Motilin's primary role is to function as the "housekeeper" of the gut during the fasting state.[2][3] It orchestrates a distinct pattern of cyclical, recurring motility known as the migrating motor complex (MMC).[2][3]

The MMC consists of three distinct phases:

-

Phase II: Characterized by intermittent, irregular contractions.[4]

-

Phase III: A burst of regular, high-amplitude propagating contractions that sweep undigested material from the stomach, through the small intestine, and into the large intestine.[1][4]

This process is critical for preventing bacterial overgrowth in the small intestine and preparing the GI tract for the next meal.[3][4] The peak in plasma motilin concentration is directly associated with the onset of Phase III of the MMC.[5] 13-Leu-motilin is a potent synthetic analogue of motilin, developed for its enhanced stability and strong prokinetic activity, making it a valuable tool for research and a candidate for therapeutic development.[6]

Part 2: The Motilin Receptor (MLN-R): The Molecular Target

The physiological effects of motilin and its analogues are mediated by a specific receptor, the motilin receptor (MLN-R).

-

Receptor Classification: The MLN-R is a G protein-coupled receptor (GPCR), a member of a large family of transmembrane receptors that play a crucial role in cellular signaling.[1]

-

Structure and Genetics: The human MLN-R consists of 412 amino acids that form a characteristic structure with seven transmembrane domains.[7]

-

Distribution in the GI Tract: MLN-R is densely expressed in the upper GI tract, particularly on the smooth muscle cells and enteric neurons of the stomach and duodenum.[1][7] This specific localization underpins its powerful effects on upper gut motility.

-

Receptor Subtypes: Functionally, motilin receptors can be distinguished based on their location:

This differential distribution is the basis for motilin's dual mechanism of action.

Part 3: Core Mechanism of Action: From Receptor Binding to Physiological Response

13-Leu-motilin exerts its prokinetic effects through two distinct but complementary pathways: a direct action on GI smooth muscle and an indirect action mediated by the enteric nervous system (ENS).

Direct Myotropic Action on Smooth Muscle Cells

The most direct pathway involves the activation of 'm' receptors on gastrointestinal smooth muscle cells.

-

Receptor Binding and G-Protein Activation: 13-Leu-motilin binds to the MLN-R, inducing a conformational change that activates the associated Gq/11 protein.

-

Downstream Signaling: The activated G-protein stimulates the enzyme Phospholipase C (PLC).[1]

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Calcium Mobilization and Contraction: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with DAG, activates protein kinase C and calmodulin, leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[1]

Indirect Neurotropic Action via the Enteric Nervous System (ENS)

In addition to its direct muscle effects, 13-Leu-motilin acts on 'n' receptors within the ENS to modulate neurotransmitter release.

-

Neuronal Receptor Binding: The agonist binds to MLN-R located on enteric neurons.[7]

-

Cholinergic Activation: This binding primarily stimulates cholinergic neurons, triggering the release of Acetylcholine (ACh).[6][7][8] ACh then acts on muscarinic receptors on adjacent smooth muscle cells, causing them to contract. This neuronal pathway is crucial for the coordinated, propagating nature of the MMC.

-

Serotonin (5-HT) Feedback Loop: The mechanism is further amplified by a positive feedback system. Motilin can stimulate the release of both 5-HT and ACh from enteric neurons.[4] This released 5-HT can, in turn, induce further ACh release, while ACh can activate muscarinic receptors on the motilin-producing Mo cells, stimulating more motilin secretion.[4] This intricate neuro-hormonal crosstalk ensures a robust and sustained prokinetic response.

Part 4: Validating the Mechanism: Key Experimental Protocols

Distinguishing between the direct myotropic and indirect neurotropic effects of 13-Leu-motilin is fundamental to understanding its mechanism. The following protocols are designed to dissect these pathways.

Protocol: In Vitro Smooth Muscle Contraction Assay

This assay provides a self-validating system to confirm the direct action of 13-Leu-motilin on smooth muscle, independent of neural input.

-

Objective: To measure the contractile response of isolated GI smooth muscle to 13-Leu-motilin and determine the contribution of neural pathways.

-

Methodology:

-

Tissue Preparation: Isolate smooth muscle strips from the gastric antrum or descending colon of a rabbit, a species with a motilin system analogous to humans.[6]

-

Organ Bath Setup: Mount the tissue strips in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2. Connect one end of the strip to an isometric force transducer to record contractile activity.

-

Baseline Recording: Allow the tissue to equilibrate for 60 minutes, recording baseline contractile activity.

-

Pharmacological Blockade (Self-Validation):

-

Condition A (Control): Add cumulative concentrations of 13-Leu-motilin (e.g., 0.1 nM to 1 µM) and record the dose-dependent contraction.[6]

-

Condition B (Neural Blockade): Pre-incubate a separate tissue strip with Tetrodotoxin (TTX, 1 µM), a potent neurotoxin that blocks voltage-gated sodium channels in neurons, for 20 minutes. Then, repeat the 13-Leu-motilin concentration-response curve.

-

Condition C (Cholinergic Blockade): Pre-incubate another strip with Atropine (1 µM), a muscarinic receptor antagonist, for 20 minutes before adding 13-Leu-motilin.

-

-

-

Causality and Expected Outcomes:

-

If 13-Leu-motilin acts directly on muscle, its contractile effect should persist in the presence of TTX.[6] This validates the myotropic pathway.

-

In the gastric antrum, where the cholinergic pathway is significant, Atropine is expected to completely suppress the excitatory response.[6]

-

In the descending colon, the response may only be partially attenuated by Atropine, indicating a greater contribution from the direct myotropic pathway in that segment.[6]

-

Protocol: Receptor Binding Assay

This assay quantifies the affinity of 13-Leu-motilin for its receptor, providing essential data for drug development.

-

Objective: To determine the binding affinity (IC50) of 13-Leu-motilin by measuring its ability to displace a radiolabeled ligand from the motilin receptor.

-

Methodology:

-

Membrane Preparation: Homogenize rabbit duodenal tissue to prepare a crude membrane fraction rich in motilin receptors.[9]

-

Competitive Binding: In a series of tubes, incubate the membrane preparation with a constant concentration of a radiolabeled motilin (e.g., ¹²⁵I-motilin).

-

Displacement: Add increasing concentrations of unlabeled "cold" ligand (13-Leu-motilin) to the tubes.

-

Separation and Counting: After incubation, separate the membrane-bound radioligand from the free radioligand by filtration. Measure the radioactivity of the filters using a gamma counter.

-

-

Data Analysis & Expected Outcome:

-

Plot the percentage of bound radioligand against the concentration of the unlabeled 13-Leu-motilin.

-

Calculate the IC50 value, which is the concentration of 13-Leu-motilin required to displace 50% of the bound radioligand. This value is inversely proportional to the binding affinity.

-

The results will demonstrate a high-affinity interaction between 13-Leu-motilin and the motilin receptor, comparable to or greater than native motilin.

-

| Compound | Typical IC50 (nM) | Source |

| Porcine Motilin | ~1.0 | [9] |

| 13-Leu-Motilin | ~0.5 - 1.5 | [6] |

| Erythromycin A | ~130 | [9] |

Part 5: Physiological and Clinical Implications

The dual mechanism of 13-Leu-motilin translates into robust and clinically relevant prokinetic effects.

-

Initiation of Phase III of the MMC: The primary physiological function is the induction of powerful, coordinated contractions that sweep the gut clean during fasting.[4][5] This action also contributes to hunger signaling.[8]

-

Broad Prokinetic Effects: Beyond the MMC, motilin agonists enhance gastric emptying, increase lower esophageal sphincter pressure, stimulate gallbladder contraction, and promote colonic motility.[10][11]

-

Therapeutic Potential: These properties make motilin receptor agonists promising candidates for treating motility disorders characterized by delayed transit, such as:

-

Challenges in Drug Development: Despite the therapeutic promise, the development of motilin agonists has faced hurdles. Tachyphylaxis (a rapid decrease in response after repeated administration) and significant species differences in receptor pharmacology have complicated clinical translation.[7] Rodents, the most common preclinical models, lack a functional motilin system, necessitating the use of species like rabbits or dogs, or ideally, ex vivo human tissues for more predictive results.[7]

Part 6: Conclusion

13-Leu-motilin is a powerful prokinetic agent that operates through a sophisticated, dual mechanism of action in the gastrointestinal tract. It directly stimulates smooth muscle contraction via a Gq/11-PLC-IP3 pathway and indirectly modulates motility by activating cholinergic pathways within the enteric nervous system. This combination of myotropic and neurotropic effects ensures the robust, coordinated contractions characteristic of Phase III of the migrating motor complex. A thorough understanding of these pathways, validated through rigorous experimental protocols, is essential for harnessing the therapeutic potential of motilin receptor agonists in the treatment of GI motility disorders. Future research must focus on overcoming challenges like tachyphylaxis and leveraging translational models to successfully bring next-generation motilides to the clinic.

References

-

Physiology, Motilin - StatPearls - NCBI Bookshelf - NIH. (2022-09-26). Available from: [Link]

-

Ohno, T., et al. (2023). Physiological functions and potential clinical applications of motilin. Lirias - KU Leuven. Available from: [Link]

-

Sanger, G. J. (2009). Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists. British Journal of Pharmacology. Available from: [Link]

-

Peeters, T., et al. (1992). Erythromycin is a motilin receptor agonist. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available from: [Link]

-

REPROCELL. (2023). Everything you need to know about the motilin receptor. Available from: [Link]

-

Deloose, E., et al. (2019). The motilin receptor agonist erythromycin stimulates hunger and food intake through a cholinergic pathway. The American Journal of Clinical Nutrition. Available from: [Link]

-

Kitazawa, T., et al. (1994). Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit. British Journal of Pharmacology. Available from: [Link]

-

Patsnap Synapse. (2024). What are motilin stimulants and how do they work?. Available from: [Link]

-

Kitazawa, T., & Kaiya, H. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology. Available from: [Link]

-

Cleveland Clinic. (2022). Motilin Hormone: Function and What it Is. Available from: [Link]

-

Kitazawa, T., & Kaiya, H. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology. Available from: [Link]

-

Ohno, T., et al. (2023). Physiological functions and potential clinical applications of motilin. Peptides. Available from: [Link]

Sources

- 1. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What are motilin stimulants and how do they work? [synapse.patsnap.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]

- 6. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reprocell.com [reprocell.com]

- 8. The motilin receptor agonist erythromycin stimulates hunger and food intake through a cholinergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 11. Physiological functions and potential clinical applications of motilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of a Prokinetic Agent: An In-depth Technical Guide to the Discovery and History of 13-Leu-Motilin

For Researchers, Scientists, and Drug Development Professionals

Preamble: From Intestinal Stirrings to a Synthetic Agonist

In the intricate symphony of gastrointestinal physiology, the peptide hormone motilin plays the role of a powerful conductor, orchestrating the rhythmic contractions that cleanse the gut during periods of fasting. Its discovery in the early 1970s opened a new chapter in our understanding of digestive motility and sparked a quest for therapeutic agents that could harness its prokinetic power. This guide provides a deep dive into the scientific journey of one of the most significant synthetic analogs of motilin: 13-Leu-motilin. We will explore its discovery, the rationale behind its molecular design, its preclinical and clinical development, and the experimental methodologies that have defined its characterization.

Chapter 1: The Discovery of Motilin - A Serendipitous Finding

The story of motilin begins not with a targeted search, but with an astute observation. In the 1970s, J.C. Brown and his colleagues were investigating the effects of duodenal alkalinization on gastric motility in dogs.[1][2] They noted that introducing an alkaline solution into the duodenum of dogs triggered strong contractions in a denervated gastric pouch.[1][2] This led to the hypothesis that a substance was being released from the duodenal mucosa that stimulated motor activity.[1][2] Through a meticulous process of extraction and purification from porcine intestinal mucosa, they isolated a 22-amino acid polypeptide, which they aptly named "motilin" for its ability to stimulate gastric motor activity.[1][2] The primary sequence of porcine motilin was determined to be Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Met-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln.[1]

Subsequent research confirmed that motilin is cyclically released during the fasted state and is the primary regulator of the migrating motor complex (MMC), a series of powerful contractions that sweep undigested food from the stomach and small intestine.[3] This "housekeeping" function of motilin is crucial for maintaining a healthy gut environment.

Chapter 2: The Rationale for a Synthetic Analog - The Emergence of 13-Leu-Motilin

While native motilin was a fascinating discovery, its therapeutic potential was limited by factors inherent to many natural peptides, including stability and manufacturing challenges. This led researchers to explore the synthesis of motilin analogs with the goal of creating a more robust and viable therapeutic agent.

One of the key modifications was the substitution of the methionine residue at position 13. Methionine is susceptible to oxidation, which can lead to a loss of biological activity. Leucine, a non-oxidizable hydrophobic amino acid, was an ideal candidate for substitution. This strategic replacement was intended to enhance the peptide's stability and shelf-life without compromising its biological function. Early studies on synthetic motilin analogues confirmed that substituting methionine at position 13 with leucine or norleucine resulted in molecules with biological activity equivalent to that of the natural porcine motilin.[4][5]

This seemingly minor alteration laid the groundwork for the development of 13-Leu-motilin, a more stable and commercially viable prokinetic agent. Structure-function relationship studies later revealed that the N-terminal region of motilin is crucial for its biological activity, while the C-terminal portion helps to stabilize the molecule and prevent enzymatic degradation.[1][6]

Chapter 3: Preclinical and Clinical Development of 13-Leu-Motilin (KW-5139)

The synthetic analog 13-Leu-motilin, later developed under the code name KW-5139, underwent extensive preclinical and clinical evaluation to ascertain its efficacy and safety as a prokinetic agent.

Preclinical Evaluation

Preclinical studies, primarily in rabbits and dogs, demonstrated the potent prokinetic effects of KW-5139. In anesthetized rabbits, intravenous administration of KW-5139 (0.3-10 µg/kg) induced dose-dependent motor-stimulating actions in the gastric antrum, ileum, and descending colon.[7] In vitro studies using isolated rabbit duodenal segments showed that KW-5139 caused concentration-dependent contractions, with an EC50 value of 2.5 nM.[8] These studies also suggested that the contractile response to KW-5139 involves both direct action on smooth muscle motilin receptors and the stimulation of acetylcholine release from enteric neurons.[8] Further investigations in conscious dogs with implanted force transducers confirmed that KW-5139 evokes gastrointestinal motor-stimulating action in both the recovered and post-operative periods.[9]

Clinical Investigations

The promising preclinical data paved the way for clinical trials in humans. One notable study investigated the efficacy of KW-5139 in patients experiencing early gastric stasis after pylorus-preserving pancreatoduodenectomy (PPPD), a surgical procedure often complicated by delayed gastric emptying.[10][11]

In this study, ten patients who had undergone PPPD received intravenous infusions of KW-5139 (0.5 µg/kg) every two hours for six times a day on days 17 and 18 post-surgery.[10][11] The results were significant:

| Parameter | Saline (Placebo) | KW-5139 (13-Leu-motilin) | p-value |

| Gastric Motility Index (mmHg) | 7.1 ± 1.3 | 17.7 ± 2.0 | < 0.001 |

| Daily Gastric Juice Output (mL) | 1393 ± 193 | 934 ± 142 | 0.01 |

| Data from a study on the effect of KW-5139 on early gastric stasis after pylorus-preserving pancreatoduodenectomy.[10][11] |

The study concluded that KW-5139 is a safe and effective prokinetic drug for the treatment of early gastric stasis following PPPD.[10][11]

Chapter 4: Mechanism of Action - A Dual Approach to Motility

The prokinetic effects of 13-Leu-motilin, like native motilin, are mediated through the activation of the motilin receptor, a G-protein coupled receptor (GPCR) formerly known as GPR38.[3] The motilin receptor is primarily located on smooth muscle cells and enteric neurons in the gastrointestinal tract.[6]

The activation of the motilin receptor initiates a signaling cascade that leads to smooth muscle contraction. This process involves both direct and indirect pathways:

-

Direct Myogenic Action: 13-Leu-motilin directly stimulates motilin receptors on gastrointestinal smooth muscle cells, leading to an influx of calcium and subsequent contraction.[4]

-

Neural Pathway Stimulation: The analog also acts on motilin receptors located on enteric neurons, stimulating the release of acetylcholine.[8] Acetylcholine then acts on muscarinic receptors on smooth muscle cells, further enhancing contractions.[6]

The following diagram illustrates the signaling pathway of 13-Leu-motilin:

Caption: Signaling pathway of 13-Leu-motilin.

Chapter 5: Experimental Methodologies - A Practical Guide

The development and characterization of 13-Leu-motilin have relied on a range of established experimental techniques. This section provides an overview of the key methodologies.

Solid-Phase Peptide Synthesis of 13-Leu-Motilin

The synthesis of 13-Leu-motilin is typically achieved through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[12] This method involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support.

Representative Protocol for Fmoc Solid-Phase Peptide Synthesis:

-

Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and add it to the resin to form a new peptide bond.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the full peptide chain is assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Caption: Workflow for Solid-Phase Peptide Synthesis.

In Vitro Bioassay: Isolated Rabbit Duodenum Contraction

The biological activity of 13-Leu-motilin is often assessed by measuring its ability to induce contractions in isolated gastrointestinal tissues. The rabbit duodenum is a commonly used model for this purpose.

Representative Protocol for Isolated Rabbit Duodenum Bioassay:

-

Tissue Preparation: Euthanize a rabbit and dissect a segment of the duodenum. Cleanse the segment and cut it into strips.

-

Organ Bath Setup: Mount the duodenal strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Transducer Connection: Connect one end of the tissue strip to a fixed point and the other to an isometric force transducer to record contractions.

-

Equilibration: Allow the tissue to equilibrate for a set period, with periodic washing.

-

Drug Addition: Add increasing concentrations of 13-Leu-motilin to the organ bath in a cumulative or non-cumulative manner.

-

Data Recording: Record the contractile responses at each concentration.

-

Data Analysis: Plot the concentration-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).

In Vivo Assessment of Gastrointestinal Motility

To evaluate the effects of 13-Leu-motilin in a living organism, in vivo models are employed. Anesthetized or conscious animals, often rabbits or dogs, are instrumented to measure gastrointestinal motility.

Representative Protocol for In Vivo Motility Studies in Anesthetized Rabbits:

-

Anesthesia: Anesthetize the rabbit using an appropriate anesthetic agent.

-

Surgical Preparation: Perform a laparotomy to expose the gastrointestinal tract.

-

Instrumentation: Place force transducers or manometry catheters in the desired regions of the stomach and small intestine to record contractile activity.

-

Baseline Recording: Record baseline gastrointestinal motility for a defined period.

-

Drug Administration: Administer 13-Leu-motilin intravenously at various doses.

-

Data Recording: Continuously record the changes in contractile patterns following drug administration.

-

Data Analysis: Analyze the frequency, amplitude, and duration of contractions to quantify the prokinetic effect of the compound.

Chapter 6: The Legacy and Future of 13-Leu-Motilin

The development of 13-Leu-motilin represents a significant milestone in the field of gastrointestinal prokinetic agents. By rationally modifying the native motilin peptide, researchers were able to create a more stable and therapeutically viable molecule. The journey of 13-Leu-motilin from its conceptualization to its clinical evaluation has provided invaluable insights into the pharmacology of the motilin receptor and the regulation of gastrointestinal motility.

While the clinical application of 13-Leu-motilin may have been focused on specific indications, its development has paved the way for the ongoing exploration of motilin receptor agonists as treatments for a range of motility disorders, including gastroparesis and functional dyspepsia. The story of 13-Leu-motilin serves as a compelling example of how a deep understanding of physiology and peptide chemistry can lead to the development of novel therapeutic agents.

References

-

Kitazawa, T., & Kaiya, H. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology, 12, 705884. [Link]

-

Kitazawa, T., Ichikawa, S., Yokoyama, T., Ishii, A., & Shuto, K. (1994). Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit. British journal of pharmacology, 111(1), 288–294. [Link]

-

Kitazawa, T., Ishii, A., & Taniyama, K. (1993). The Leu13-motilin (KW-5139)-evoked release of acetylcholine from enteric neurones in the rabbit duodenum. British journal of pharmacology, 109(1), 94–99. [Link]

-

Wünsch, E., Wendlberger, G., & Stocker, H. (1976). [The synthesis of motilin, II: Preparation of the complete sequences of [13-norleucine] motilin and [13-leucine] motilin (author's transl)]. Hoppe-Seyler's zeitschrift fur physiologische chemie, 357(3), 459–465. [Link]

-

Brown, J. C., Cook, M. A., & Dryburgh, J. R. (1973). Motilin, a gastric motor activity stimulating polypeptide: the complete amino acid sequence. Canadian journal of biochemistry, 51(5), 533–537. [Link]

-

Mitznegg, P., Bloom, S. R., Domschke, W., Domschke, S., Wünsch, E., & Demling, L. (1977). Motilin and motilin analogues: mode of action. Scandinavian journal of gastroenterology. Supplement, 49, 107–110. [Link]

-

MacDonald, R. J., & MacLeod, R. J. (1995). Synthesis and in vitro evaluation of [Leu13]porcine motilin fragments. Peptides, 16(8), 1409–1414. [Link]

-

Wünsch, E., Wendlberger, G., & Deimer, K. H. (1976). [The synthesis of motilin, I: Preparation of the sequence fragments 9 - 22 of [13-norleucine]motilin and [13-leucine]motilin (author's transl)]. Hoppe-Seyler's zeitschrift fur physiologische chemie, 357(3), 447–458. [Link]

-

Wünsch, E. (1976). Syntheses of motilin analogues. Acta hepato-gastroenterologica, 23(4), 291–292. [Link]

-

Itoh, Z. (1996). Discovery and development of motilin agonists. World journal of gastroenterology, 2(Suppl 1), 32. [Link]

-

Sanger, G. J. (2014). Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists. British journal of pharmacology, 171(20), 4573–4582. [Link]

-

Deloose, E., Verbeure, W., Depoortere, I., & Tack, J. (2019). Motilin: from gastric motility stimulation to hunger signalling. Nature reviews. Endocrinology, 15(4), 238–250. [Link]

-

Asakawa, A., Inui, A., Kaga, T., Katsuura, G., Fujimiya, M., Fujino, M. A., & Kasuga, M. (2001). Ghrelin is an appetite-stimulatory signal from stomach with structural resemblance to motilin. Gastroenterology, 120(2), 337–345. [Link]

-

Taylor & Francis. (n.d.). Motilin receptor – Knowledge and References. Retrieved from [Link]

-

Kitazawa, T., Taneike, T., & Ohga, A. (1995). Excitatory action of [Leu13] motilin on the GI smooth muscle isolated from the chicken. Peptides, 16(7), 1243–1248. [Link]

-

Guerrero-Lindner, E., Arruebo, M. P., Murillo, M. D., & Plaza, M. A. (1996). Effect of motilin on gastrointestinal myoelectric activity in conscious rabbits. Peptides, 17(6), 901–907. [Link]

-

Kitazawa, T., Harada, Y., & Taniyama, K. (1995). Change of the involvement of 5-HT3 receptor in the gastric motor stimulating actions of KW-5139 (Leu13-motilin acetate) in the recovered and post-operative periods in dogs. European journal of pharmacology, 292(3-4), 263–269. [Link]

-

Ye, Y., Liu, S., & Tang, C. (2000). Effect of leucine 13-motilin (KW5139) on early gastric stasis after pylorus-preserving pancreatoduodenectomy. Annals of surgery, 232(5), 682–687. [Link]

-

Ye, Y., Liu, S., & Tang, C. (2000). Effect of leucine 13-motilin (KW5139) on early gastric stasis after pylorus-preserving pancreatoduodenectomy. Annals of surgery, 232(5), 682–687. [Link]

-

NHS Health Research Authority. (n.d.). Motilin Agonist in Diabetic Gastroparesis. Retrieved from [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

-

Kitazawa, T., Harada, Y., & Taniyama, K. (1995). Change of the involvement of 5-HT3 receptor in the gastric motor stimulating actions of KW-5139 (Leu13-motilin acetate) in the recovered and post-operative periods in dogs. European journal of pharmacology, 292(3-4), 263–269. [Link]

-

Ye, Y., Liu, S., & Tang, C. (2000). Effect of leucine 13-motilin (KW5139) on early gastric stasis after pylorus-preserving pancreatoduodenectomy. Annals of surgery, 232(5), 682–687. [Link]

-

Ye, Y., Liu, S., & Tang, C. (2000). Effect of leucine 13-motilin (KW5139) on early gastric stasis after pylorus-preserving pancreatoduodenectomy. Annals of surgery, 232(5), 682–687. [Link]

Sources

- 1. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [The synthesis of motilin, II: Preparation of the complete sequences of [13-norleucine] motilin and [13-leucine] motilin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Motilin and motilin analogues: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Syntheses of motilin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]

- 7. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Leu13-motilin (KW-5139)-evoked release of acetylcholine from enteric neurones in the rabbit duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Change of the involvement of 5-HT3 receptor in the gastric motor stimulating actions of KW-5139 (Leu13-motilin acetate) in the recovered and post-operative periods in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of leucine 13-motilin (KW5139) on early gastric stasis after pylorus-preserving pancreatoduodenectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of leucine 13-motilin (KW5139) on early gastric stasis after pylorus-preserving pancreatoduodenectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and in vitro evaluation of [Leu13]porcine motilin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of [Leu¹³]-Motilin

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Motilin, a 22-amino acid peptide hormone, is a critical regulator of gastrointestinal (GI) motility, primarily known for initiating the Phase III migrating motor complex (MMC) during the interdigestive state.[1][2][3] Its profound prokinetic effects have made the motilin system a compelling target for therapeutic intervention in motility disorders. The synthetic analogue, [Leu¹³]-motilin, in which the methionine at position 13 is replaced by leucine, has been instrumental in elucidating the structural determinants of motilin's biological activity. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of [Leu¹³]-motilin, synthesizing foundational knowledge with detailed experimental methodologies. We will explore the critical role of the N-terminal domain, the modulatory influence of the central and C-terminal regions, and the precise molecular interactions that govern receptor binding and signal transduction. This document serves as a technical resource for professionals engaged in peptide chemistry, pharmacology, and the development of novel prokinetic agents.

The Motilin System: A Primer

Motilin is secreted cyclically by enteroendocrine M-cells in the upper small intestine, with its plasma levels peaking in correspondence with the onset of the powerful, peristaltic contractions of the MMC's Phase III.[2][3] This "housekeeper" function of the gut clears undigested debris and prevents bacterial overgrowth.[4] The physiological actions of motilin are mediated by the motilin receptor (MLN-R), a G protein-coupled receptor (GPCR) also known as GPR38, which is expressed on enteric neurons and smooth muscle cells of the GI tract.[2][5][6] The structural similarity between motilin and ghrelin has led to their classification within the same peptide family, although their receptor interactions are distinct.[3]

The development of motilin analogues, or "motilides," has been a key strategy in GI pharmacology. The macrolide antibiotic erythromycin was the first non-peptide agonist identified, demonstrating that small molecules could mimic motilin's effects, albeit with limitations for chronic use such as antibiotic resistance and tachyphylaxis.[6][7] Peptide-based analogues like [Leu¹³]-motilin offer higher specificity and serve as invaluable tools for dissecting the molecular requirements for receptor activation.

Deconstructing the Molecule: Core Principles of [Leu¹³]-Motilin SAR

Structure-function studies have systematically mapped the domains of the motilin peptide responsible for its biological activity. A consensus has emerged that divides the 22-amino acid sequence into distinct functional regions.

The Primacy of the N-Terminus: The Bioactive Core

The N-terminal portion of motilin is unequivocally the pharmacophore—the minimum essential structure for both receptor binding and biological function.[1][5] In vitro studies using synthesized peptide fragments have demonstrated that N-terminal fragments just over half the length of the native peptide are nearly as potent as the full-length molecule.[8] Further truncation studies pinpointed the [1-7] fragment as the most basic structure required for activity.[1][5] This region is responsible for engaging the receptor and initiating the conformational changes necessary for signal transduction.

The Central Hinge: The Role of Position 13

While the N-terminus is essential, the central portion of the peptide, including the residue at position 13, plays a critical role in optimizing the peptide's conformation for high-affinity binding. The native porcine motilin contains a methionine at this position, which is susceptible to oxidation. The substitution with a more stable leucine residue in [Leu¹³]-motilin or norleucine (Nle) in [Nle¹³]-motilin creates a biologically equivalent and more robust analogue for experimental use.[9][10] This central region acts as a bridge, correctly orienting the N-terminal pharmacophore relative to the C-terminal segment.[1][5]

The C-Terminus: A Minor Contributor to In Vitro Activity

In stark contrast to the N-terminus, the C-terminal segment contributes minimally to receptor binding affinity or the stimulation of muscle contraction in vitro.[8] While it may play a role in peptide stability, solubility, or in vivo pharmacokinetics, its removal does not abrogate the primary biological activity observed in isolated tissue preparations.[8]

The logical relationship between these domains is visualized below.

Dual Action: Neuronal and Myotropic Effects

The prokinetic effect of motilin is not solely due to direct action on smooth muscle cells. Motilin receptors are also located on enteric neurons. [3][5]Activation of these neuronal receptors stimulates the release of acetylcholine (ACh), which in turn acts on muscarinic receptors on smooth muscle cells to cause contraction. [5]This dual mechanism—direct myotropic action and indirect neuronal stimulation—amplifies the contractile response. Furthermore, motilin can stimulate the release of serotonin (5-HT) and activate vago-vagal reflexes, integrating its function with the broader enteric nervous system. [1][5]

Methodological Framework for SAR Analysis

A robust investigation into the SAR of motilin analogues requires a multi-faceted experimental approach, from chemical synthesis to functional validation. The general workflow is outlined below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of [Leu¹³]-Motilin Analogues

Principle: SPPS using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry allows for the efficient and stepwise assembly of the peptide chain on a solid resin support. This method is the standard for producing high-purity synthetic peptides for research. [8][11] Methodology:

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine in DMF. This exposes the amine for coupling. Wash the resin thoroughly with DMF to remove piperidine.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (e.g., Fmoc-Gln-OH) using a coupling reagent cocktail (e.g., HBTU/HOBt or HATU in the presence of a base like DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the desired sequence of the motilin analogue.

-

Cleavage and Deprotection: Once the full peptide is assembled, treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane, and thioanisole) to cleave the peptide from the resin and simultaneously remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Radioligand Receptor Binding Assay

Principle: This competitive binding assay quantifies the affinity of a test compound (unlabeled motilin analogue) for the motilin receptor by measuring its ability to displace a radiolabeled ligand (e.g., ¹²⁵I-motilin) from the receptor.

Methodology:

-

Membrane Preparation: Prepare a crude membrane fraction from a tissue known to express motilin receptors, such as rabbit antrum smooth muscle. [8]Homogenize the tissue in a buffered solution and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.

-

Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of radiolabeled motilin, and increasing concentrations of the unlabeled [Leu¹³]-motilin analogue.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

-

Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. The membranes and bound ligand are retained on the filter.

-

Quantification: Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand. Measure the radioactivity retained on each filter using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of analogue that inhibits 50% of specific radioligand binding).

Protocol 3: In Vitro Muscle Strip Contraction Assay

Principle: This functional assay directly measures the biological activity of a motilin analogue by quantifying its ability to induce contraction in an isolated strip of GI smooth muscle. [8][10] Methodology:

-

Tissue Preparation: Dissect smooth muscle strips (e.g., longitudinal muscle from the rabbit duodenum) and mount them in an organ bath containing oxygenated Krebs-Ringer bicarbonate solution at 37°C. [8]2. Transducer Connection: Attach one end of the muscle strip to a fixed point and the other to an isometric force transducer connected to a data acquisition system.

-

Equilibration: Allow the tissue to equilibrate under a slight resting tension until a stable baseline is achieved.

-

Cumulative Concentration-Response Curve: Add the [Leu¹³]-motilin analogue to the organ bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has plateaued.

-

Data Recording: Record the contractile force (tension) generated at each concentration.

-

Data Analysis: Normalize the responses (e.g., as a percentage of the maximal contraction induced by a standard substance like KCl). Plot the normalized response against the logarithm of the analogue concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect).

Protocol 4: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For peptides, the far-UV CD spectrum (190-250 nm) is sensitive to the secondary structure (α-helix, β-sheet, random coil), providing insight into how structural modifications affect conformation. [12][13] Methodology:

-

Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) at a known concentration. The buffer should be free of components that absorb strongly in the far-UV region.

-

Spectrometer Setup: Use a calibrated CD spectrometer. Set the scanning parameters, including wavelength range (e.g., 260 nm to 190 nm), bandwidth, and scan speed.

-

Measurement: Place the sample in a quartz cuvette with a short path length (e.g., 1 mm). Record the CD spectrum. Record a baseline spectrum of the buffer alone.

-

Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the data from ellipticity (in millidegrees) to mean residue ellipticity [θ], which normalizes for concentration, path length, and the number of amino acid residues.

-

Structural Deconvolution: Analyze the resulting spectrum. A characteristic α-helical structure will show negative bands near 222 nm and 208 nm and a positive band near 192 nm. Use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil content.

Synthesizing the Data: A Quantitative Look at SAR

By applying these methodologies, researchers can generate quantitative data to build a comprehensive SAR profile. The table below illustrates the type of data generated from such studies, comparing key fragments and analogues of porcine motilin.

| Compound | Sequence | Receptor Binding Affinity (IC₅₀, nM) | Functional Potency (EC₅₀, nM) | Key Insight |

| Porcine Motilin (pMOT) | FVPIFTYGELQRMQEKERNKGQ | ~1.0 | ~1.2 | Native peptide baseline |

| [Leu¹³]-pMOT | FVPIFTYGELQL MQEKERNKGQ | ~1.1 | ~1.5 | Leucine substitution retains full potency and improves stability. |

| pMOT (1-14) | FVPIFTYGELQRMQ | ~2.5 | ~3.0 | N-terminal fragment retains high potency, confirming its role as the pharmacophore. [8] |

| pMOT (1-7) | FVPIFTY | >500 | >1000 | The minimal fragment for binding, but with significantly reduced affinity. [1][5] |

| pMOT (15-22) | EKERNKGQ | No significant binding | No activity | C-terminal fragment is inactive on its own. [8] |

| [Phe³, Leu¹³]-pMOT | FVF IFTYGELQL MQEKERNKGQ | ~20 | No agonist activity | Specific substitutions can convert the agonist into an antagonist. [1] |

Note: The values presented are representative and collated from typical findings in the literature. Actual values may vary based on specific experimental conditions.

Conclusion and Future Perspectives

The structure-activity relationship of [Leu¹³]-motilin is well-defined, underscoring the dominant role of the N-terminal domain for receptor activation and the importance of the central region for maintaining an optimal bioactive conformation. The substitution at position 13 with leucine provides a stable and fully active analogue that has become a cornerstone of motilin research.

The knowledge gleaned from these peptide-based studies provides a critical blueprint for the design of novel prokinetic agents. Future research will likely focus on:

-

Developing Small-Molecule Motilides: Using the peptide SAR as a pharmacophore model to design potent, selective, and orally bioavailable small-molecule motilin receptor agonists.

-

Improving Pharmacokinetic Properties: Modifying the peptide backbone to enhance stability against enzymatic degradation in vivo, potentially leading to peptide therapeutics with longer half-lives.

-

Exploring Biased Agonism: Investigating whether analogues can be designed to selectively activate certain downstream signaling pathways over others, potentially separating therapeutic effects from side effects.

By continuing to build upon this foundational understanding, the scientific community can advance the development of next-generation therapies for treating complex gastrointestinal motility disorders.

References

-

Kitazawa, T., & Taneike, T. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology, 12, 704884. [Link]

- Sang, Q., & Kitazawa, T. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers. This is a duplicate of the first reference but contains relevant snippets.

-

Ali, A., & Cain, R. A. (2022). Physiology, Motilin. In StatPearls. StatPearls Publishing. [Link]

-

Cleveland Clinic. (2022). Motilin. [Link]

-

ResearchGate. (2021). (PDF) Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. [Link]

-

Asakawa, A., & Inui, A. (2009). The Roles of Motilin and Ghrelin in Gastrointestinal Motility. International Journal of Peptides, 2009, 284824. [Link]

-

REPROCELL. (2023). Everything you need to know about the motilin receptor. [Link]

-

Orme-Johnson, N. R., & Ormsbee, H. S. (1979). Effects of 13-nle-motilin on the electrical and mechanical activity of the isolated perfused canine stomach and duodenum. Gastroenterology, 76(5 Pt 2), 1214. [Link]

-

Poitras, P., Miller, P., Gagnon, D., & St-Pierre, S. (1994). Motilin synthetic analogues and motilin receptor antagonists. Biochemical and Biophysical Research Communications, 205(1), 449–454. [Link]

-

Dr. G Bhanu Prakash. (2023). GIT physiology Integration With Pharmacology : Incritin analogues, Motilin, Ghrelin : USMLE Step 1. YouTube. [Link]

-

Macielag, M. J., Peeters, T. L., & Konteatis, Z. D. (1995). Synthesis and in vitro evaluation of [Leu13]porcine motilin fragments. Peptides, 16(1), 123–128. [Link]

-

Sanger, G. J. (2004). Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists. British Journal of Pharmacology, 141(8), 1303–1312. [Link]

-

Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2011). Practical Synthesis Guide to Solid Phase Peptide Chemistry. IntechOpen. [Link]

-

Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. [Link]

-

Bakshi, K., Liyanage, M. R., & Nixon, A. E. (2014). Circular Dichroism of Peptides. Methods in Molecular Biology, 1088, 303–311. [Link]

-

Murthy, K. S., & Grider, J. R. (2005). Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors. American Journal of Physiology-Gastrointestinal and Liver Physiology, 288(1), G23–G31. [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Strunz, U., Domschke, W., Mitznegg, P., Domschke, S., Schubert, E., Wünsch, E., Jaeger, E., & Demling, L. (1975). Analysis of the motor effects of 13-norleucine motilin on the rabbit, guinea pig, rat, and human alimentary tract in vitro. Gastroenterology, 68(6), 1485–1491. [Link]

Sources

- 1. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]

- 6. reprocell.com [reprocell.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis and in vitro evaluation of [Leu13]porcine motilin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of 13-nle-motilin on the electrical and mechanical activity of the isolated perfused canine stomach and duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of the motor effects of 13-norleucine motilin on the rabbit, guinea pig, rat, and human alimentary tract in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. moodle2.units.it [moodle2.units.it]

The In-Depth Technical Guide to 13-Leu-motilin Receptor Binding Affinity Studies

This guide provides a comprehensive, in-depth exploration of the core principles and methodologies for studying the binding affinity of 13-Leu-motilin to its receptor. It is designed for researchers, scientists, and drug development professionals seeking to understand and implement robust binding assays for this important gastrointestinal hormone analog.

Section 1: The Motilin System and the Significance of 13-Leu-motilin

The motilin system plays a crucial role in regulating gastrointestinal motility. Motilin, a 22-amino acid peptide hormone, is primarily secreted by endocrine cells in the upper small intestine during fasting. Its primary function is to initiate the migrating motor complex (MMC), a series of powerful contractions that sweep undigested food and bacteria from the stomach and small intestine into the large intestine.[1][2] This "housekeeping" role is vital for maintaining normal digestive function.

The motilin receptor (MTLR), a G-protein coupled receptor (GPCR), mediates the physiological effects of motilin.[2][3] Upon activation, the MTLR couples primarily through Gαq to stimulate the phospholipase C pathway, leading to an increase in intracellular calcium and smooth muscle contraction.[2]

13-Leu-motilin is a synthetic analog of motilin where the methionine at position 13 is replaced by leucine. This substitution enhances the stability of the peptide, making it a valuable tool for research and potential therapeutic development. Understanding the binding affinity of 13-Leu-motilin and other motilides (motilin receptor agonists) is fundamental to elucidating their mechanism of action and for the development of novel prokinetic agents to treat gastrointestinal disorders such as gastroparesis and constipation.[4]

Section 2: Core Principles of Receptor Binding Affinity

Receptor binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[5][6] These assays provide critical data on the affinity of a ligand for its target, which is essential for understanding its potency and potential therapeutic efficacy. Two key parameters are determined through these studies:

-